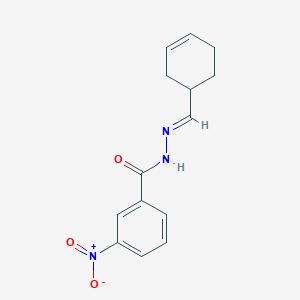![molecular formula C19H12N2O2 B5796397 6-(2-biphenylyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5796397.png)
6-(2-biphenylyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2-biphenylyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione, commonly known as BPP, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BPP belongs to the class of pyrrolopyridine derivatives, which have been extensively studied for their biological activities.
作用机制
The mechanism of action of BPP involves its interaction with various cellular targets, including enzymes, receptors, and signaling pathways. BPP has been found to inhibit the activity of protein kinases, which play a crucial role in cell growth and proliferation. BPP also modulates the activity of transcription factors, which regulate gene expression and cellular processes. Furthermore, BPP has been shown to interact with G protein-coupled receptors, which are involved in various physiological functions.
Biochemical and Physiological Effects:
BPP has been found to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, BPP induces apoptosis by activating caspases and increasing the expression of pro-apoptotic proteins. BPP also inhibits the activity of matrix metalloproteinases, which are involved in tumor invasion and metastasis. In inflammation, BPP suppresses the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by inhibiting the NF-κB signaling pathway. Additionally, BPP reduces oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
One of the advantages of using BPP in lab experiments is its high potency and selectivity towards its cellular targets. BPP has been found to have a low toxicity profile and can be easily synthesized in large quantities. However, one of the limitations of using BPP is its poor solubility in aqueous solutions, which may affect its bioavailability and efficacy. Additionally, the pharmacokinetics and pharmacodynamics of BPP in vivo are not well understood, which may limit its clinical translation.
未来方向
There are several future directions for the research and development of BPP. One of the potential applications of BPP is in the treatment of neurodegenerative disorders, such as Alzheimer's and Parkinson's disease. BPP has been shown to reduce amyloid-beta accumulation and improve cognitive function in animal models of Alzheimer's disease. Additionally, BPP has been found to enhance dopaminergic neurotransmission and reduce neuroinflammation in animal models of Parkinson's disease. Another future direction is the optimization of the pharmacokinetics and pharmacodynamics of BPP for its clinical translation. This may involve the development of novel drug delivery systems or the modification of the chemical structure of BPP to improve its solubility and bioavailability.
合成方法
The synthesis of BPP involves a multi-step process that includes the condensation of 2-aminobiphenyl with 3-methyl-4-nitroso-5H-pyrrolo[3,4-b]pyridine, followed by reduction and cyclization reactions. The yield of BPP can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalysts.
科学研究应用
BPP has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer, BPP has shown promising results in inhibiting the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. BPP has also been found to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. Additionally, BPP has shown neuroprotective effects by reducing oxidative stress and inflammation in the brain.
属性
IUPAC Name |
6-(2-phenylphenyl)pyrrolo[3,4-b]pyridine-5,7-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O2/c22-18-15-10-6-12-20-17(15)19(23)21(18)16-11-5-4-9-14(16)13-7-2-1-3-8-13/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPXDJFHAXFVCDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2N3C(=O)C4=C(C3=O)N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(biphenyl-2-yl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{methyl[4-(4-pyridinyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5796319.png)

![2-{4-[2-cyano-2-(phenylsulfonyl)vinyl]phenoxy}acetamide](/img/structure/B5796331.png)


![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5796352.png)

![5,5-dimethyl-3-{2-[3-(trifluoromethyl)phenoxy]ethyl}-2,4-imidazolidinedione](/img/structure/B5796375.png)

![4-{[(4-chlorophenyl)sulfonyl]amino}phenyl acetate](/img/structure/B5796387.png)
![1-(5,6,7,8-tetrahydrospiro[3,1-benzothiazine-4,1'-cyclohexan]-2-yl)-2,5-pyrrolidinedione](/img/structure/B5796389.png)

![4-fluoro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5796411.png)
